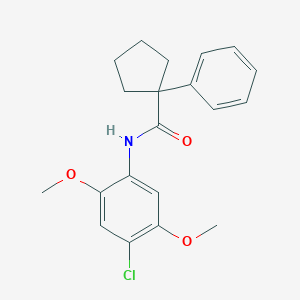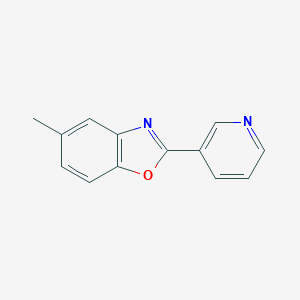![molecular formula C22H19N3O4 B243411 2,6-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide](/img/structure/B243411.png)
2,6-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide is a complex organic compound with the molecular formula C22H19N3O4 and a molecular weight of 389.4 g/mol This compound features a benzamide core substituted with dimethoxy groups and a benzyl group containing an oxazolo[4,5-b]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide typically involves multiple steps, including the formation of the oxazolo[4,5-b]pyridine ring and subsequent coupling with the benzamide moiety. Common synthetic routes may include:
Formation of the Oxazolo[4,5-b]pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and glyoxal.
Coupling Reactions: The oxazolo[4,5-b]pyridine intermediate is then coupled with a benzyl halide derivative under basic conditions to form the benzylated product.
Amidation: The final step involves the reaction of the benzylated intermediate with 2,6-dimethoxybenzoic acid or its derivatives to form the target benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Amines or other reduced forms of the compound.
Substitution: Compounds with substituted functional groups replacing the methoxy groups.
Scientific Research Applications
2,6-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide involves its interaction with specific molecular targets and pathways. The oxazolo[4,5-b]pyridine moiety may interact with enzymes or receptors, modulating their activity. The benzamide core can also play a role in binding to proteins or nucleic acids, influencing biological processes.
Comparison with Similar Compounds
Similar Compounds
- 2,6-dimethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
- 2,6-dimethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide
Uniqueness
2,6-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide is unique due to its specific substitution pattern and the presence of both dimethoxy and oxazolo[4,5-b]pyridine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C22H19N3O4 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
2,6-dimethoxy-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C22H19N3O4/c1-27-16-5-3-6-17(28-2)19(16)21(26)24-13-14-8-10-15(11-9-14)22-25-20-18(29-22)7-4-12-23-20/h3-12H,13H2,1-2H3,(H,24,26) |
InChI Key |
RYANKSAIQYFEAT-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B243329.png)
![2-(4-bromophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B243330.png)
![3-bromo-4-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B243334.png)
![3,5-dichloro-2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B243335.png)
![2-methoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methylbenzamide](/img/structure/B243336.png)
![3-ethoxy-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B243338.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B243340.png)
![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B243350.png)

![3,5-dimethoxy-N-[2-(3,4,5-trimethoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B243353.png)


![Methyl 3-[(4-ethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B243392.png)
![3-isopropoxy-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B243393.png)
